5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine
Description
Molecular Formula: C₉H₇Cl₂N₃ Molecular Weight: 228.076 g/mol (monoisotopic mass: 227.001703) . IUPAC Name: 5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine. Key Features:
- A pyrazole core substituted with an amine group at position 3 and a 2,5-dichlorophenyl group at position 3.
- The 2,5-dichlorophenyl moiety is electron-withdrawing, influencing electronic distribution and intermolecular interactions.
- ChemSpider ID: 3749428; CAS Registry Numbers include 502132-97-0 .
This compound is a scaffold for medicinal chemistry due to its structural versatility. Its dichlorophenyl group is critical for binding to biological targets, such as serine proteases (e.g., FXIIa) .
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINMHLNNRABKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives, which include compounds like 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine, have shown significant anticancer properties. Research indicates that these derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have reported that specific modifications in the pyrazole structure can enhance the anticancer efficacy by targeting specific enzymes involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated notable antibacterial and antifungal activities. In vitro studies have shown that derivatives of pyrazolo compounds exhibit effectiveness against a range of pathogens, including resistant strains of bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrazolo compounds. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating inflammatory diseases like arthritis.
Photophysical Properties
Recent advancements have revealed that pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties, making them suitable for applications in organic electronics and photonic devices. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .
Polymer Chemistry
The incorporation of pyrazolo compounds into polymer matrices has been explored to enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating materials with improved performance for industrial applications .
Herbicidal Activity
Some studies suggest that pyrazolo derivatives can act as herbicides, targeting specific biochemical pathways in plants to inhibit growth. This application is particularly beneficial in developing selective herbicides that minimize damage to crops while effectively controlling weed populations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| El-Taweei et al., 2001 | Anticancer | Demonstrated enhanced apoptosis in breast cancer cells using pyrazolo derivatives. |
| Hernandez et al., 2003 | Antimicrobial | Showed effectiveness against MRSA strains with a specific derivative of pyrazolo compound. |
| Liu et al., 2012 | Material Science | Highlighted the use of pyrazolo derivatives in OLEDs with improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Dichlorophenyl Substitution
5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine
- Molecular Formula : C₉H₇Cl₂N₃ (same as the target compound).
- Key Difference : Chlorine atoms at positions 3 and 5 of the phenyl ring instead of 2 and 4.
- Impact : Altered steric and electronic properties reduce binding affinity in some biological assays. For example, the 2,5-dichloro configuration is specifically recognized in thrombin and FXIIa inhibition, whereas 3,5-substituted analogs show diminished activity .
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₁₆H₁₀Cl₂N₆O₂.
- Key Features: A pyrazole substituted with a 2,4-dichlorophenyl group and a nitroanilino-carbonitrile moiety.
- Biological Relevance: Demonstrates antimicrobial and adenosine A1 receptor antagonism, highlighting the role of nitro and cyano groups in modulating activity .
Substituent Variations on the Pyrazole Core
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide (5e)
- Molecular Formula : C₃₃H₃₇N₃O₆S.
- Key Features : Incorporates a benzo[1,3]dioxolyl group (electron-rich) instead of dichlorophenyl.
- Impact : Enhanced solubility due to polar dioxolane and sulfonyl groups. Used in anti-inflammatory and antioxidant studies .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
Heterocyclic Analogs
N-(2,5-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.10)
Biological Activity
5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and its potential as a therapeutic agent. The findings are supported by various studies and research data.
Chemical Structure and Properties
The compound features a pyrazole ring with a dichlorophenyl substituent, which contributes to its biological activity. The presence of chlorine atoms enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways, making it a candidate for drug development.
- Mechanism of Action : The compound interacts with enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction is crucial for its potential application in treating diseases where these enzymes are implicated.
2. Anti-inflammatory Properties
The compound has shown promising results in reducing inflammation, which is linked to many chronic diseases. Its anti-inflammatory activity may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
- Case Study : A study examining various pyrazole derivatives demonstrated that compounds with similar structures exhibited significant COX inhibition, leading to reduced inflammatory responses in vitro and in vivo models .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on this compound and related compounds. The following table summarizes key findings:
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable absorption and distribution characteristics. It demonstrates good bioavailability in animal models, suggesting potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
